3-(1-methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine 3-(1-methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17773663
InChI: InChI=1S/C8H15N3O2S/c1-5-7(6(2)14(4,12)13)10-11(3)8(5)9/h6H,9H2,1-4H3
SMILES:
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29 g/mol

3-(1-methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17773663

Molecular Formula: C8H15N3O2S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

3-(1-methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C8H15N3O2S
Molecular Weight 217.29 g/mol
IUPAC Name 2,4-dimethyl-5-(1-methylsulfonylethyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H15N3O2S/c1-5-7(6(2)14(4,12)13)10-11(3)8(5)9/h6H,9H2,1-4H3
Standard InChI Key COUWDHFDKVYKQK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1C(C)S(=O)(=O)C)C)N

Introduction

Chemical Structure and Nomenclature

3-(1-Methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine belongs to the pyrazole family, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The IUPAC name systematically describes its substituents:

  • 1-Methyl group: At position 1, stabilizing the aromatic system through electron donation.

  • 4-Methyl group: At position 4, contributing to steric and electronic modulation.

  • 3-(1-Methanesulfonylethyl) group: A sulfone-containing side chain at position 3, introducing polarity and potential hydrogen-bonding capabilities.

  • 5-Amine group: At position 5, a primary amine that enhances nucleophilicity and participation in condensation reactions .

The methanesulfonylethyl moiety (-CH2CH2SO2CH3) is notable for its electron-withdrawing sulfonyl group, which may influence the compound’s solubility and metabolic stability. Comparative analysis with 1-phenyl-3-methylpyrazol-5-amine (melting point: 114–117°C, density: 1.2 g/cm3) suggests that the sulfonyl group in the target compound could elevate its melting point and hydrophilicity due to increased dipole interactions .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of 3-(1-methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is documented, its preparation likely involves:

  • Paal-Knorr Reaction: Analogous to the synthesis of pyrrole-pyrazole hybrids , reacting a 1,4-diketone with 3-methyl-1H-pyrazol-5-amine under acidic conditions could form the pyrazole core. Introducing the methanesulfonylethyl group may require post-cyclization alkylation or Mitsunobu reactions.

  • Multi-Component Domino Reactions: As demonstrated in the formation of pyrazolo-fused 1,7-naphthyridines , arylglyoxals and pyrazol-5-amines undergo cyclization under microwave irradiation. Adapting this method with methanesulfonylethyl-substituted reagents could yield the target compound.

Characterization Techniques

  • X-ray Crystallography: Used to resolve weak intermolecular interactions (e.g., C-H···π) in pyrazole derivatives .

  • Thermogravimetric Analysis (TGA): Measures thermal stability, as shown for analogs decomposing above 200°C .

  • NMR Spectroscopy: Critical for confirming substituent positions, particularly distinguishing methyl (δ 1.5–2.5 ppm) and sulfonyl groups (δ 3.0–3.5 ppm) .

Table 1. Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular Weight261.36 g/molC9H17N3O2S
Density1.3–1.4 g/cm3Comparison to
Melting Point120–130°CSulfonyl group elevation
Water SolubilityModerate (10–50 mg/mL)Polar sulfonyl moiety
CompoundTarget OrganismpEC50Reference
4sTrypanosoma brucei8.5 ± 0.14
3oTrypanosoma brucei6.7 ± 0.03
Target Compound (Predicted)Trypanosoma brucei7.0–7.5Extrapolated

Stability and Degradation Pathways

Thermal studies of pyrazole derivatives reveal decomposition onset temperatures >200°C , suggesting the target compound’s stability under standard storage conditions. Hydrolytic degradation likely occurs at the sulfonyl group, forming methanesulfonic acid and ethanol byproducts.

Industrial and Pharmaceutical Applications

  • Pharmaceuticals: Potential as a kinase inhibitor or antiparasitic agent, pending in vivo validation .

  • Agrochemicals: Pyrazole derivatives are used as herbicides; the sulfonyl group may enhance soil persistence.

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